2-Bromo-4-cyano-3-fluorobenzenesulfonyl chloride
Overview
Description
2-Bromo-4-cyano-3-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C7H2BrClFNO2S. This compound is part of the sulfonyl chloride family, which is known for its reactivity and utility in various chemical syntheses. It is characterized by the presence of bromine, cyano, and fluorine substituents on a benzene ring, along with a sulfonyl chloride functional group. This unique combination of substituents makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-3-fluorobenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-cyano-3-fluorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and high yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromine substituent can be oxidized to a bromine oxide using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Amines: Formed by the reduction of the cyano group.
Bromine Oxides: Formed by the oxidation of the bromine substituent.
Scientific Research Applications
2-Bromo-4-cyano-3-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine: Utilized in the synthesis of potential drug candidates, particularly in the development of inhibitors for enzymes and receptors.
Industry: Applied in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-3-fluorobenzenesulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides, sulfonate esters, and sulfonothioates. The presence of the bromine, cyano, and fluorine substituents can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but lacks the cyano group, which affects its reactivity and applications.
4-Cyano-3-fluorobenzenesulfonyl chloride: Similar structure but lacks the bromine substituent, influencing its chemical behavior.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Contains an additional fluorine substituent, which can further modify its reactivity and properties.
Uniqueness
2-Bromo-4-cyano-3-fluorobenzenesulfonyl chloride is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric effects, making it a valuable intermediate for synthesizing a wide range of compounds with specific properties and functions.
Properties
IUPAC Name |
2-bromo-4-cyano-3-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-6-5(14(9,12)13)2-1-4(3-11)7(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGHFJNRUCIDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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